molecular formula C7H14S2 B14486146 Cycloheptane-1,1-dithiol CAS No. 65392-29-2

Cycloheptane-1,1-dithiol

Cat. No.: B14486146
CAS No.: 65392-29-2
M. Wt: 162.3 g/mol
InChI Key: VPLVMGPXDIWPOT-UHFFFAOYSA-N
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Description

Cycloheptane-1,1-dithiol is a seven-membered cyclic hydrocarbon with two thiol (-SH) groups attached to the same carbon atom. The cycloheptane ring introduces unique steric and electronic effects compared to smaller or linear counterparts, influencing reactivity, stability, and applications.

Properties

CAS No.

65392-29-2

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

cycloheptane-1,1-dithiol

InChI

InChI=1S/C7H14S2/c8-7(9)5-3-1-2-4-6-7/h8-9H,1-6H2

InChI Key

VPLVMGPXDIWPOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptane-1,1-dithiol can be synthesized through several methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . Another method includes the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Cycloheptane-1,1-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkylated thiols.

Scientific Research Applications

Cycloheptane-1,1-dithiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptane-1,1-dithiol involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins by altering their thiol-disulfide balance. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various molecular targets.

Comparison with Similar Compounds

Cyclohexane-1,1-dithiol

Structural Differences :

  • Ring size: Cyclohexane (six-membered) vs. cycloheptane (seven-membered).
  • Reactivity : Cyclohexane-1,1-dithiol reacts with 1,2-dibromopropane in alkaline conditions to form trithiane derivatives rather than dithioketals. Cycloheptane-1,1-dithiol may exhibit similar nucleophilic substitution but with altered kinetics due to reduced ring strain .

Ethane-1,1-dithiol

Structural Differences :

  • Linearity vs. Cyclicity : Ethane-1,1-dithiol is a linear molecule, while this compound’s cyclic structure reduces volatility and may mitigate the malodorous nature common to small thiols .
  • Applications: Ethane-1,1-dithiol is used as a flavoring agent (in ethanol solutions due to odor). This compound’s larger structure could stabilize the compound for specialized industrial uses, such as crosslinking agents or metal chelators.

Cycloheptane-1,2-diol

Functional Group Comparison :

  • Thiol vs. Hydroxyl : Thiols are less polar than hydroxyl groups, leading to lower solubility in aqueous media but higher affinity for metal surfaces. This compound may exhibit stronger metal-binding properties compared to diols .
  • Crystallography: Cycloheptane-1,2-diol’s crystal structure (monoclinic, space group P2₁/c) highlights the influence of hydrogen bonding in diols, which is absent in dithiols. This difference impacts melting points and solid-state stability .

Cycloheptane-1,3-dione

Data Table: Comparative Analysis

Compound Molecular Formula Functional Groups Ring Size Key Properties/Applications References
This compound C₇H₁₂S₂ Thiol (-SH) 7-membered Potential metal chelation, polymers Inferred
Cyclohexane-1,1-dithiol C₆H₁₀S₂ Thiol (-SH) 6-membered Trithiane synthesis, ligand chemistry
Ethane-1,1-dithiol C₂H₆S₂ Thiol (-SH) Linear Flavoring agent (malodorous)
Cycloheptane-1,2-diol C₇H₁₄O₂ Hydroxyl (-OH) 7-membered Hydrogen bonding, crystallography
Cycloheptane-1,3-dione C₇H₁₀O₂ Ketone (C=O) 7-membered Furan acid precursor, cycloadditions

Key Research Findings

  • Synthetic Challenges : this compound’s synthesis may face hurdles analogous to cycloheptane-1,3-dione, where scale-up requires avoiding hazardous reagents like mercury (e.g., oxymercuration) .
  • Stability : The seven-membered ring likely offers greater conformational flexibility than cyclohexane derivatives, reducing ring strain and enhancing thermal stability.

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